![molecular formula C15H24BrNZn B14893529 3-[(Di-i-butylamino)methyl]phenylZinc bromide](/img/structure/B14893529.png)
3-[(Di-i-butylamino)methyl]phenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(Di-iso-butylamino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in the field of cross-coupling reactions, where it serves as a nucleophilic partner. The presence of the di-iso-butylamino group enhances its reactivity and stability, making it a versatile reagent in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Di-iso-butylamino)methyl]phenylzinc bromide typically involves the reaction of 3-[(Di-iso-butylamino)methyl]phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
3-[(Di-iso-butylamino)methyl]phenyl bromide+Zn→3-[(Di-iso-butylamino)methyl]phenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors are often employed to ensure consistent quality and yield. The use of high-purity zinc and rigorous control of reaction parameters are crucial for large-scale production.
化学反应分析
Types of Reactions
3-[(Di-iso-butylamino)methyl]phenylzinc bromide undergoes various types of reactions, including:
Cross-Coupling Reactions: It is commonly used in Negishi coupling reactions to form carbon-carbon bonds.
Substitution Reactions: It can participate in nucleophilic substitution reactions with electrophiles.
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Common Reagents and Conditions
Negishi Coupling: Typically involves palladium or nickel catalysts and a base such as triethylamine.
Nucleophilic Substitution: Often carried out in the presence of a polar aprotic solvent like THF.
Addition to Carbonyl Compounds: Usually performed at low temperatures to control the reaction rate.
Major Products
Negishi Coupling: Produces biaryl compounds.
Nucleophilic Substitution: Yields substituted aromatic compounds.
Addition to Carbonyl Compounds: Forms secondary or tertiary alcohols.
科学研究应用
3-[(Di-iso-butylamino)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Utilized in the development of drug candidates and in medicinal chemistry for structure-activity relationship studies.
Industry: Applied in the production of fine chemicals and materials science for the development of new materials with specific properties.
作用机制
The mechanism by which 3-[(Di-iso-butylamino)methyl]phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, such as cross-coupling and nucleophilic substitution. The di-iso-butylamino group stabilizes the organozinc species, enhancing its reactivity and selectivity. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or nucleophile it interacts with.
相似化合物的比较
Similar Compounds
- 3-[(Di-iso-butylamino)methyl]phenylmagnesium bromide
- 3-[(Di-iso-butylamino)methyl]phenylboronic acid
- 3-[(Di-iso-butylamino)methyl]phenylsilane
Uniqueness
Compared to similar compounds, 3-[(Di-iso-butylamino)methyl]phenylzinc bromide offers unique advantages:
- Reactivity : Higher reactivity in cross-coupling reactions compared to its magnesium and boron counterparts.
- Stability : Greater stability under reaction conditions, reducing the risk of side reactions.
- Selectivity : Enhanced selectivity due to the presence of the di-iso-butylamino group, which can influence the electronic properties of the compound.
属性
分子式 |
C15H24BrNZn |
|---|---|
分子量 |
363.6 g/mol |
IUPAC 名称 |
bromozinc(1+);2-methyl-N-(2-methylpropyl)-N-(phenylmethyl)propan-1-amine |
InChI |
InChI=1S/C15H24N.BrH.Zn/c1-13(2)10-16(11-14(3)4)12-15-8-6-5-7-9-15;;/h5-6,8-9,13-14H,10-12H2,1-4H3;1H;/q-1;;+2/p-1 |
InChI 键 |
MIINJWLYFHZFPF-UHFFFAOYSA-M |
规范 SMILES |
CC(C)CN(CC1=CC=C[C-]=C1)CC(C)C.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



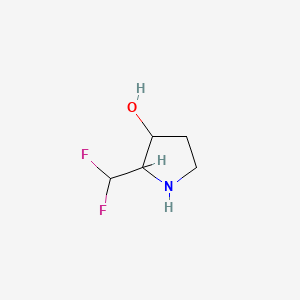
![2,2-Difluoro-2-(1,4-dioxaspiro[4.5]decan-8-yl)ethan-1-amine](/img/structure/B14893460.png)
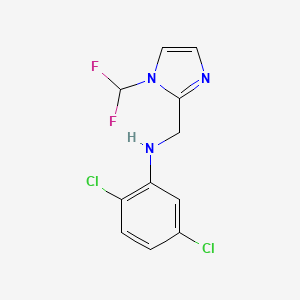
![4-[(3-Butenyloxy)methyl]phenylZinc bromide](/img/structure/B14893486.png)

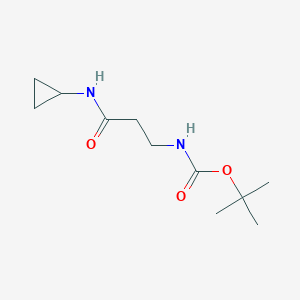
![2-Methyl-2,7-diazabicyclo[4.2.0]octane](/img/structure/B14893501.png)
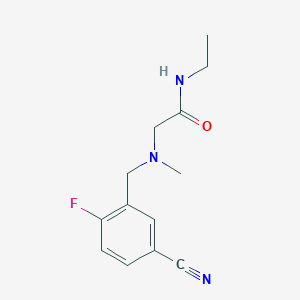

![(2E)-4-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14893516.png)
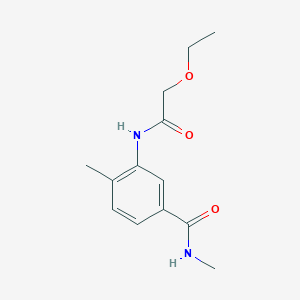
![9-[4-(dipropan-2-ylamino)but-2-yn-1-yl]-9H-fluoren-9-ol](/img/structure/B14893525.png)
![(4R)-2-Benzyl-4-methyloctahydro-8H-pyrido[1,2-a]pyrazin-8-one](/img/structure/B14893527.png)
